molecular formula C10H17NO B12435794 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B12435794
M. Wt: 167.25 g/mol
InChI Key: QFZKDACYZKXKIA-UHFFFAOYSA-N
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Description

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic system with oxygen (1-oxa) and nitrogen (8-aza) heteroatoms. Its structure includes a methyl substituent at position 2 and a methylidene group at position 3, contributing to unique steric and electronic properties. Spiro compounds like this are pivotal in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C10H17NO/c1-8-7-10(12-9(8)2)3-5-11-6-4-10/h9,11H,1,3-7H2,2H3

InChI Key

QFZKDACYZKXKIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)CC2(O1)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane and related spiro compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound C₁₀H₁₅NO 2-methyl, 3-methylidene, 1-oxa, 8-aza Hypothesized reactivity in alkylation N/A
3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl C₉H₁₈ClNO₂ 3-methoxy, HCl salt High purity (95%), potential CNS activity
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine C₉H₁₆N₂O 8-methyl, 3-oxa, 1-aza, enamine Medicinal intermediate (CAS 170876-14-9)
3-{[(5-Methylthiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane HCl C₁₂H₂₀ClN₃OS₂ Thiadiazole-sulfanyl, HCl salt Potential antimicrobial activity
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl C₁₀H₁₈ClNO₃ 4-carboxylate ester, HCl salt Solubility enhancer, prodrug candidate

Key Structural Differences and Implications

Heteroatom Positioning :

  • The target compound’s 1-oxa-8-aza configuration contrasts with analogs like 2-oxa-8-azaspiro[4.5]decane or 3-oxa-1-azaspiro[4.5]decane . Oxygen placement affects hydrogen bonding and polarity, while nitrogen positioning influences basicity and enzyme interactions.

This contrasts with the 3-methoxy group in , which enhances solubility but reduces electrophilicity.

Salt Forms and Bioavailability :

  • Hydrochloride salts (e.g., ) improve crystallinity and oral bioavailability compared to free bases. The target compound’s neutral form may require salt formation for pharmaceutical optimization.

Biological Activity

2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antitumor and analgesic effects.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NOC_{11}H_{19}NO, with a molecular weight of approximately 181.27 g/mol. The unique spirocyclic structure contributes to its biological activity, allowing it to interact with various biological targets.

PropertyValue
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
StructureSpirocyclic

Antitumor Activity

Recent studies have highlighted the antitumor potential of spirocyclic compounds, including derivatives of this compound. For instance, research indicates that certain analogs exhibit significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HeLa.

Case Study: Antitumor Efficacy
In a study assessing a series of novel spirocyclic compounds, several derivatives demonstrated IC50 values below 0.20 μM against HeLa cells, indicating potent antitumor activity. Specifically, compounds derived from the spirocyclic framework showed enhanced efficacy compared to traditional chemotherapeutics like bendamustine and vorinostat .

Analgesic Effects

Another area of interest is the analgesic properties associated with this compound class. The mechanism of action appears linked to the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation.

Research Findings on Analgesic Activity
A patent document discusses the use of 1-oxa-8-azaspiro[4.5]decane derivatives in treating conditions associated with FAAH activity, suggesting potential applications in managing acute and chronic pain . This aligns with findings that indicate spirocyclic compounds can modulate pain pathways effectively.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body:

  • FAAH Inhibition : By inhibiting FAAH, these compounds can increase levels of endocannabinoids, leading to enhanced analgesic effects.
  • Cell Cycle Interference : The antitumor properties may involve interference with cell cycle progression, promoting apoptosis in cancer cells.

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